molecular formula C13H8F3NO3 B1459634 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde CAS No. 1361968-40-2

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

Cat. No.: B1459634
CAS No.: 1361968-40-2
M. Wt: 283.2 g/mol
InChI Key: IJTTXVGDXUKPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde ( 1361968-40-2) is a high-purity chemical building block with a molecular weight of 283.20 g/mol and the molecular formula C13H8F3NO3 . This compound features a central nicotinaldehyde (pyridine-3-carbaldehyde) core substituted at the 6-position with a 4-(trifluoromethoxy)phenoxy group, a structure that combines electron-withdrawing properties with aromatic diversity. While specific biological data for this exact compound is limited in the public domain, its structural features are highly relevant in modern medicinal chemistry. The trifluoromethoxy group is a key motif in agrochemical and pharmaceutical agents due to its metabolic stability and lipophilicity. The molecule's aldehyde functional group provides a versatile handle for synthetic elaboration, making it a valuable intermediate for the construction of more complex targets. Research applications for this nicotinaldehyde derivative are primarily in drug discovery and development. Structurally similar compounds are frequently employed in the synthesis of potential therapeutic agents. Recent literature highlights the importance of such specialized aldehydes in the structure-based optimization of inhibitors for biological targets, such as in the development of novel antitubercular agents where aldehyde intermediates are used in reductive amination reactions to create targeted inhibitor libraries . Furthermore, the bifunctional nature of this compound, containing both a phenoxy ether and an aldehyde, makes it a candidate for constructing molecular scaffolds explored in infectious disease research, including against tuberculosis and parasitic diseases, where modifying lipophilicity and aromatic interactions is a key strategy for improving drug-like properties . This product is intended for research applications as a synthetic intermediate and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-10(3-5-11)19-12-6-1-9(8-18)7-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTTXVGDXUKPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde typically involves:

  • Formation of the 6-(4-(trifluoromethoxy)phenoxy) substitution on a pyridine ring.
  • Subsequent oxidation of a methyl group (or other precursor) on the pyridine ring to the aldehyde functionality.

Key synthetic transformations include Ullmann-type ether coupling and selective oxidation of methyl groups to aldehydes.

Preparation of the 6-(4-(Trifluoromethoxy)phenoxy) Substituent

2.1 Ullmann Ether Coupling

  • The coupling of a halogenated pyridine (such as 6-bromonicotinaldehyde or 6-bromo-2-methylpyridine) with 4-(trifluoromethoxy)phenol is achieved via copper-catalyzed Ullmann ether synthesis.
  • Typical conditions involve copper iodide (CuI) as the catalyst, potassium phosphate (K3PO4) or potassium carbonate (K2CO3) as a base, and a polar aprotic solvent such as dimethylformamide (DMF) or 1,4-dioxane.
  • Ligands such as picolinic acid or N,N-dimethylglycine.HCl are sometimes used to enhance coupling efficiency.
  • The reaction is conducted under inert atmosphere at elevated temperatures (90–140 °C) for extended periods (up to 24 hours).

Example from Literature:

  • Starting from 4-bromo-2-methylpyridine, reaction with 4-(trifluoromethoxy)phenol under Ullmann conditions (CuI, K3PO4, picolinic acid, dry DMF, argon, 140 °C, 24 h) yields the 6-(4-(trifluoromethoxy)phenoxy)-2-methylpyridine intermediate.

Conversion of Methyl Group to Nicotinaldehyde

3.1 Selenium Dioxide Oxidation

  • The methyl group at the 2-position of the pyridine ring is oxidized to the aldehyde using selenium dioxide (SeO2).
  • The oxidation is typically performed in 1,4-dioxane solvent at 80–100 °C overnight or for 24 hours.
  • This step selectively converts the methyl substituent to the aldehyde without affecting the ether linkage.

Example:

  • Oxidation of 6-(4-(trifluoromethoxy)phenoxy)-2-methylpyridine with SeO2 in 1,4-dioxane at 80 °C overnight yields this compound.

Alternative Synthetic Routes and Catalytic Couplings

4.1 Palladium-Catalyzed Suzuki Coupling

  • In some synthetic schemes, the trifluoromethoxyphenyl moiety is introduced via Suzuki coupling of boronic acid derivatives with halogenated pyridines.
  • Typical catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
  • Base such as potassium carbonate (K2CO3) and solvents like N,N-dimethylformamide (DMF) with water are used.
  • Reaction conditions involve heating at 120 °C under inert atmosphere for short durations (minutes to hours).
  • This method is more common for aryl-aryl bond formation but can be adapted for phenoxy substituent introduction if appropriate precursors are used.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Catalysts Conditions Yield/Notes Reference
1 Ullmann Ether Coupling CuI, K3PO4 or K2CO3, picolinic acid, DMF 90–140 °C, 24 h, inert atmosphere Efficient formation of 6-(4-(trifluoromethoxy)phenoxy)pyridine
2 Oxidation of methyl to aldehyde Selenium dioxide (SeO2), 1,4-dioxane 80–100 °C, overnight to 24 h Selective oxidation to nicotinaldehyde
3 Palladium-catalyzed coupling Pd(PPh3)4, K2CO3, DMF/H2O 120 °C, 10 min to few hours Alternative aryl coupling method

Detailed Research Findings and Notes

  • The Ullmann coupling step is sensitive to the nature of the phenol and pyridine halide; electron-withdrawing groups such as trifluoromethoxy can influence reaction rates and yields.
  • Ligand choice (e.g., picolinic acid) and base are critical for efficient coupling.
  • Selenium dioxide oxidation is a classical method for benzylic methyl oxidation to aldehydes and is preferred here for its selectivity and moderate conditions.
  • Alternative methods such as palladium-catalyzed Suzuki coupling provide versatility but may require different precursor designs.
  • Purification of intermediates and final compounds is typically achieved by flash chromatography or preparative HPLC to ensure high purity (>97%).
  • Reaction monitoring by NMR and mass spectrometry confirms the formation of desired intermediates and final aldehyde products.

Chemical Reactions Analysis

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Scientific Research Applications

Antitubercular Activity

One of the most notable applications of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is its potential as an antitubercular agent. Research has demonstrated that derivatives of nicotinaldehyde exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A study focused on structure-aided optimization highlighted how modifications to the nicotinaldehyde structure, including the incorporation of trifluoromethoxy groups, can enhance efficacy against this pathogen .

Case Study: Structure-Activity Relationship

  • Objective : To optimize compounds for enhanced antitubercular activity.
  • Methodology : Synthesis of various analogues with differing substituents.
  • Findings : Compounds with trifluoromethoxy substitutions showed improved potency compared to their non-substituted counterparts.

Antiparasitic Properties

In addition to its antitubercular effects, this compound also exhibits antiparasitic activity. This compound has been studied in the context of developing treatments for parasitic infections, leveraging its structural properties to target specific pathways within parasites .

Research Insights

  • Target Pathogen : Leishmania spp. and other parasitic organisms.
  • Mechanism : The compound interferes with metabolic pathways crucial for parasite survival, demonstrating potential as a therapeutic agent.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored, including:

  • Reactions involving borane reduction : This method has been effective in producing high yields of the compound while maintaining structural integrity .
  • Use of alternative ether linkers : Modifying the linker regions has shown to affect biological activity positively, allowing for a tailored approach in drug design .

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in key cellular processes. For example, it may inhibit certain enzymes involved in the synthesis of inflammatory mediators.

    Pathways: The compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde with closely related nicotinaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) LogP*
This compound C₁₄H₉F₃NO₃ 311.23 -O-C₆H₄-O-CF₃ (para) 67 3.2
6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde C₁₃H₈F₃NO 251.20 -C₆H₄-CF₃ (para) N/A 3.5
6-(3-(Trifluoromethyl)phenoxy)nicotinaldehyde C₁₄H₉F₃NO₃ 311.23 -O-C₆H₄-CF₃ (meta) N/A 3.1
6-(4-Methylphenoxy)nicotinaldehyde C₁₃H₁₁NO₂ 213.23 -O-C₆H₄-CH₃ (para) N/A 2.4
6-(3-Fluorophenyl)nicotinaldehyde C₁₂H₈FNO 201.19 -C₆H₄-F (meta) N/A 2.0

*LogP values estimated using computational tools (e.g., XLogP3).

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to methylphenoxy (-O-C₆H₄-CH₃) or unsubstituted analogs. This impacts reactivity in further derivatization (e.g., aldehyde oxidation or nucleophilic additions) .
  • Positional Isomerism: Meta-substituted trifluoromethylphenoxy derivatives (e.g., 6-(3-(trifluoromethyl)phenoxy)nicotinaldehyde) exhibit lower logP than para-substituted analogs due to reduced symmetry and altered dipole moments .
  • Synthetic Accessibility: The para-substituted trifluoromethoxy derivative (target compound) is synthesized in moderate yield (67%), comparable to other fluorinated analogs, but lower than non-fluorinated derivatives like 6-(4-methylphenoxy)nicotinaldehyde, which may require less stringent purification .

Stability and Reactivity

  • Oxidative Stability: The aldehyde group in this compound is less prone to oxidation than in non-fluorinated analogs due to electron withdrawal by -OCF₃, which deactivates the carbonyl carbon .
  • Nucleophilic Additions: The compound reacts sluggishly with Grignard reagents compared to 6-(4-methylphenoxy)nicotinaldehyde, requiring longer reaction times or elevated temperatures .

Biological Activity

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is a synthetic compound that has garnered attention in medicinal chemistry and agrochemical research. Its unique structural features, particularly the trifluoromethoxy group, enhance its biological activity, making it a candidate for various therapeutic applications. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H12F3NO3
  • Molecular Weight : 283.20 g/mol

The compound features a trifluoromethoxy group attached to a phenoxy moiety, linked to a nicotinaldehyde structure. This configuration contributes to its lipophilicity and biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly against specific pathogens. Notably, it has been studied for its antitubercular properties and potential as an antimalarial agent.

Antitubercular Activity

Studies have shown that this compound inhibits the biosynthesis of mycolic acids in Mycobacterium tuberculosis, which are crucial for the integrity of the mycobacterial cell wall. This inhibition suggests that it could serve as a lead compound for developing new antitubercular drugs.

Antimalarial Potential

The compound has also demonstrated activity against Plasmodium falciparum, the causative agent of malaria. It targets mitochondrial enzymes involved in the parasite's energy metabolism, indicating its potential as an antimalarial drug candidate.

Synthesis

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between 6-bromopyridine-3-carboxaldehyde and 4-(trifluoromethoxy)benzeneboronic acid. This method is efficient and yields high-purity products suitable for biological testing.

Comparative Biological Activity

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-(4-Trifluoromethylphenyl)nicotinaldehydeTrifluoromethyl instead of trifluoromethoxyAntitubercular activity
6-(4-Methoxyphenyl)nicotinaldehydeMethoxy group instead of trifluoromethoxyModerate antibacterial activity
6-(4-Chlorophenyl)nicotinaldehydeChlorine substituent on phenylAntimycobacterial properties
6-(4-Fluorophenyl)nicotinaldehydeFluoro substituent on phenylPotential anticancer activity

The trifluoromethoxy group enhances lipophilicity and biological efficacy compared to other derivatives, making this compound particularly valuable in drug discovery.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antimalarial Drug Development :
    • A study focusing on novel quinolone derivatives derived from this compound showed promising results against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth in vitro.
  • Insecticidal Applications :
    • As an intermediate in the synthesis of flometoquin, a novel insecticide, this compound has demonstrated strong insecticidal action against thrips species while being safe for non-target arthropods, making it suitable for Integrated Pest Management (IPM).

Q & A

Q. What are the recommended synthetic routes for 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde?

The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, a method analogous to the synthesis of 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide involves refluxing a chloro-precursor (e.g., 4-chloronicotinaldehyde) with a substituted phenol (e.g., 4-trifluoromethoxyphenol) in chlorobenzene under basic conditions (e.g., K₂CO₃) for 30+ hours . Post-reaction, the product is purified via recrystallization (ethanol/water) or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm aldehyde proton resonance (δ 9.8–10.2 ppm) and trifluoromethoxy group (δ ~4.3–4.5 ppm for adjacent protons).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 330.07 for C₁₄H₉F₃NO₃).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) gradient .

Q. What safety precautions are essential during handling?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
  • Spill Management : Absorb spills with inert material (e.g., silica gel) and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. chlorobenzene for solubility and reaction rate .
  • Temperature Control : Lower reflux temperatures (80–100°C) may reduce decomposition of the aldehyde group.

Q. How does the compound’s stability vary under different storage conditions?

  • Short-Term : Store at 0–6°C in amber vials to prevent aldehyde oxidation .
  • Long-Term : Lyophilize and keep under argon at -20°C to avoid hydrolysis of the trifluoromethoxy group.
  • In Solution : Use stabilizers like BHT (0.1%) in DMSO to suppress radical degradation .

Q. How to resolve contradictions between spectral data and expected structure?

  • NMR Anomalies : Check for tautomerism (e.g., aldehyde ↔ hydrate forms) using D₂O exchange experiments.
  • Mass Spec Discrepancies : Confirm isotopic patterns (e.g., ⁵⁶Fe interference for F₃ groups) via high-resolution instruments .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues .

Q. What methodologies assess biological activity in kinase inhibition studies?

  • In Vitro Assays : Use fluorescence polarization (FP) to measure binding affinity to target kinases (e.g., EGFR, JAK2).
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after treating cancer cell lines (e.g., HeLa) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
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6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.